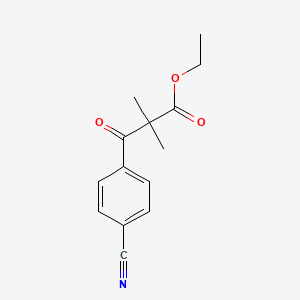

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C14H15NO3/c1-4-18-13(17)14(2,3)12(16)11-7-5-10(9-15)6-8-11/h5-8H,4H2,1-3H3 |

InChI Key |

NGPBSYBIKYZVKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation Approach

One of the classical and widely employed synthetic routes to β-keto esters such as this compound involves Claisen condensation. This method typically uses ethyl esters of acetic acid derivatives and aryl ketones or aldehydes bearing the cyano substituent.

- Reaction Scheme:

Ethyl acetoacetate or its 2,2-dimethyl derivative reacts with 4-cyanobenzaldehyde or 4-cyanophenyl ketone under basic conditions (e.g., sodium ethoxide, potassium tert-butoxide, or piperidine) to afford the β-keto ester product. - Conditions: Mild heating (often reflux in ethanol or THF), inert atmosphere to prevent side reactions.

- Yields: Generally high, often exceeding 70–85% after purification.

- Purification: Recrystallization or silica gel chromatography.

This method is favored for its straightforwardness and scalability and is supported by industrial chemical suppliers and literature reviews.

Knoevenagel Condensation Followed by Esterification

Another synthetic strategy involves Knoevenagel condensation between 4-cyanobenzaldehyde and ethyl acetoacetate derivatives, catalyzed by bases such as piperidine or triethylamine.

- Mechanism: Formation of an α,β-unsaturated intermediate followed by hydrogenation or direct esterification to yield the β-keto ester.

- Advantages: Mild reaction conditions, good selectivity for the cyano-substituted phenyl ring.

- Limitations: May require additional steps for full conversion and purification.

This approach is particularly useful for introducing the 2,2-dimethyl substitution on the propanoate moiety by using substituted acetoacetates.

Carbonyldiimidazole-Mediated Coupling (General Procedure A)

A more specialized laboratory method involves activating 4-cyanobenzoic acid with carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with potassium monoethyl malonate in the presence of magnesium chloride and triethylamine.

-

- Activation of 4-cyanobenzoic acid with CDI at room temperature for 12 hours.

- Preparation of a malonate enolate complex with magnesium chloride and triethylamine in acetonitrile.

- Dropwise addition of the activated ester to the malonate complex under cooling (0 °C).

- Stirring at room temperature for 12 hours.

- Acid quenching, extraction, drying, and purification by silica gel chromatography.

Yields: Typically moderate to high (50–85%), depending on substituents and reaction scale.

- Advantages: High selectivity and mild conditions, suitable for sensitive functional groups like cyano.

- Reference: Adapted from Royal Society of Chemistry protocols for substituted ethyl 3-oxo-3-phenylpropanoates.

Oxidative Cyclization and Amidation Routes

In advanced synthetic schemes, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate serves as a precursor for cyclization reactions mediated by manganese(III) acetate to form dihydrofuran derivatives, which can be further amidated using lithium hexamethyldisilazide (LiHMDS).

- Key Steps:

- Oxidative free-radical cyclization of the β-keto ester with terminal alkenes.

- Subsequent amidation to yield carboxamide derivatives.

- Significance: Provides access to complex heterocyclic frameworks from this β-keto ester intermediate.

- Yield and Selectivity: Dependent on enolization rates and manganese complex formation; typically moderate yields (50–70%).

- Reference: Detailed in medicinal chemistry research exploring anti-parasitic agents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Claisen Condensation | Ethyl acetoacetate, 4-cyanobenzaldehyde, base (NaOEt) | 70–85 | Simple, scalable, high purity | Requires strict base control |

| Knoevenagel Condensation + Esterification | 4-cyanobenzaldehyde, ethyl acetoacetate, piperidine | 60–80 | Mild, selective for cyano group | Multi-step, may need hydrogenation |

| CDI-Mediated Coupling (General Procedure A) | 4-cyanobenzoic acid, carbonyldiimidazole, potassium monoethyl malonate, MgCl2, Et3N | 50–85 | Mild, selective, suitable for sensitive groups | Longer reaction time (12 h) |

| Oxidative Cyclization + Amidation | Mn(OAc)3, LiHMDS, terminal alkenes | 50–70 | Access to complex heterocycles | Specialized reagents, moderate yield |

| Ultrasonic-Assisted Synthesis | Ethanol, triethylamine, ultrasonic irradiation | 85–95 | Fast, high yield, environmentally friendly | Limited direct reports on title compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6)

- Structure: Lacks the 2,2-dimethyl groups but retains the 4-cyanophenyl and β-keto ester moieties.

- Properties: The absence of steric hindrance at C2 increases its susceptibility to nucleophilic attack compared to the dimethyl-substituted target compound. Its higher polarity (due to the cyano group) may enhance solubility in polar aprotic solvents .

- Applications: Used in visible-light-mediated C–H functionalization reactions, where the cyano group stabilizes electron donor-acceptor complexes .

Ethyl 3-(4-biphenyl)-3-oxopropanoate (CAS 57477-98-2)

- Structure: Replaces the 4-cyanophenyl group with a biphenyl moiety.

- Reduced electron-withdrawing effects compared to the cyano group may lower reactivity in polar reactions .

- Applications : Likely utilized in materials science for π-conjugated systems .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (NSC 166423)

- Structure: Substitutes the 4-cyanophenyl group with a 2-fluorophenyl ring.

- Properties : Fluorine’s electronegativity enhances electron-withdrawing effects but lacks the steric and electronic impact of a nitrile. The ortho-fluorine may induce steric strain, altering conformational stability .

- Applications : Explored in medicinal chemistry for fluorinated drug intermediates .

Variations in the Ester Backbone

Ethyl 3-cyclopropyl-3-oxopropanoate Derivatives

- Example: Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn).

- Structure : Incorporates a cyclopropyl group at C3 and a chlorobenzyl substituent.

- The chlorobenzyl group adds lipophilicity .

- Applications: Pharmacological evaluation as non-nucleoside reverse transcriptase inhibitors .

Ethyl 3-(4-cyanophenyl)propionate (CAS 116460-89-0)

Functional Group Modifications

Ethyl (Z)-3-(4-cyanophenyl)-3-oxo-2-hydrazonopropanoate (3e)

- Structure : Features a hydrazone group at C2 instead of dimethyl substituents.

- Properties: The hydrazone moiety enables coordination with transition metals, useful in catalysis. The cyano group stabilizes the conjugated system .

- Applications : Precursor for heterocyclic synthesis (e.g., pyrazoles) .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Structure : Introduces a fluorine atom at C2 adjacent to the ketone.

- Properties : Fluorine’s electronegativity enhances the ketone’s electrophilicity, accelerating reactions like aldol condensations. The absence of dimethyl groups reduces steric protection .

- Applications : Fluorinated building block for agrochemicals .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The 4-cyanophenyl group in the target compound enhances electrophilicity at the β-keto position, facilitating reactions like Michael additions. However, steric hindrance from the 2,2-dimethyl groups may slow kinetics compared to non-methylated analogs .

- Biological Relevance : Analogous compounds (e.g., cyclopropyl derivatives) show promise in drug discovery due to improved metabolic stability and target binding .

- Safety Considerations : Esters with nitro or halogen substituents (e.g., ) exhibit irritant properties, suggesting similar hazards for the target compound .

Biological Activity

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate is a compound of significant interest due to its potential biological activity, particularly against various pathogens. This article provides an overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its unique structure which includes a cyanophenyl group and a dimethyl oxopropanoate moiety. The synthesis typically involves multi-step organic reactions, including cyclization and amidation processes. A notable synthesis pathway includes the oxidative free-radical reaction mediated by manganese(III) acetate, leading to various derivatives with differing biological activities .

2.1 Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Leishmania amazonensis, the causative agent of leishmaniasis. In vitro testing revealed that this compound exhibits a promising inhibitory concentration (IC50) of 6.3 µM against the promastigote form of the parasite . This compares favorably to other derivatives in the same class, indicating its potential as a lead compound for further drug development.

2.2 Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in murine macrophages, revealing a selective toxicity profile. The cytotoxic concentration (CC50) values for various derivatives were established, showing that this compound has a favorable selectivity index (SI) when compared to its cytotoxicity against intracellular amastigotes . The following table summarizes key findings:

| Compound | Structure | Cytotoxicity CC50 (µM/72 h) | Intracellular Amastigotes IC50 (µM/72 h) | SI = CC50/IC50 |

|---|---|---|---|---|

| This compound | [Structure] | >200 | 0.6 ± 0.20 | >333.3 |

| Compound A | [Structure] | 171.5 ± 1.19 | 0.5 ± 0.15 | 343 |

| Compound B | [Structure] | >200 | 0.3 ± 0.07 | >666.7 |

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (notably CYP1A2), suggesting potential interactions that could influence drug metabolism and efficacy .

- Cell Membrane Interaction : Its lipophilic nature allows for effective membrane penetration, which is crucial for its antiparasitic activity.

Case Study: Antileishmanial Activity

In a controlled study assessing the antileishmanial activity of this compound, researchers found that derivatives with increased lipophilicity showed enhanced activity against L. amazonensis. The study emphasized the importance of structural modifications in optimizing biological efficacy while minimizing cytotoxic effects .

Research Findings: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that variations in substituents on the phenyl ring significantly influenced both potency and selectivity towards leishmanial forms versus mammalian cells . This insight is critical for future drug design efforts aimed at maximizing therapeutic benefits while minimizing adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.